molecular formula C16H30CaO4 B1583513 Calcium(II) isooctanoate CAS No. 84777-61-7

Calcium(II) isooctanoate

Cat. No.: B1583513
CAS No.: 84777-61-7
M. Wt: 326.5 g/mol
InChI Key: OXQUUWINCOYVJL-UHFFFAOYSA-L
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Description

Calcium(II) isooctanoate (CAS: 84777-61-7) is an organometallic compound with the molecular formula C₁₆H₃₀CaO₄ and a molecular weight of 326.49 g/mol . Classified as an anionic surfactant, it belongs to the branched alkyl carboxylate category, characterized by a branched iso-C₇ alkyl chain attached to a carboxylate group coordinated with a calcium ion .

Properties

IUPAC Name

calcium;6-methylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Ca/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQUUWINCOYVJL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84777-61-7
Record name Isooctanoic acid, calcium salt (2:1)
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Record name Isooctanoic acid, calcium salt (2:1)
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Record name Calcium(II) isooctanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium(II) isooctanoate can be synthesized through a precipitation method. The first step involves the preparation of sodium isooctanoate by reacting isooctanoic acid with sodium hydroxide. This sodium soap is then reacted with a calcium salt, such as calcium chloride, to precipitate this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis. This method enhances the reaction rate and yield by applying microwave energy to the reaction mixture, which typically includes isooctanoic acid, a calcium source, and a suitable solvent .

Chemical Reactions Analysis

Types of Reactions: Calcium(II) isooctanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve reagents such as alkyl halides or acyl chlorides under mild conditions.

    Complexation Reactions: These reactions typically occur in the presence of metal salts like copper(II) chloride or iron(III) nitrate.

Major Products: The major products of these reactions include substituted isooctanoates and metal complexes, which can be used in various applications such as catalysis and material science .

Scientific Research Applications

Calcium(II) isooctanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium(II) isooctanoate involves its ability to form stable complexes with various metal ions. This complexation enhances the reactivity of the metal ions, making them more effective catalysts in chemical reactions. The molecular targets include the carboxylate groups, which interact with the metal ions to form coordination complexes .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Solid or yellow transparent liquid (depending on concentration) .
  • Solubility : Insoluble in water but soluble in organic solvents like benzene and ether .
  • Applications : Primarily used in industrial settings, including as a siccative (drying agent) in paints, coatings, and polymer formulations .

Comparison with Similar Calcium Compounds

Calcium Carboxylates: Structural and Functional Differences

Calcium(II) isooctanoate is distinct from other calcium carboxylates due to its branched alkyl chain, which imparts lipophilicity and compatibility with non-polar matrices. Key comparisons include:

Compound Molecular Formula Solubility (Water) Primary Applications Toxicity Profile References
This compound C₁₆H₃₀CaO₄ Insoluble Paints, coatings, surfactants Low industrial hazard
Calcium gluconate C₁₂H₂₂CaO₁₄ Highly soluble Medical (calcium supplementation) Non-toxic
Calcium levulinate C₁₀H₁₄CaO₆ Soluble Pharmaceuticals, food additives Low toxicity
Calcium acetate C₄H₆CaO₄ Soluble Food preservative, pharmaceuticals Generally recognized as safe (GRAS)

Key Insights :

  • Branched vs. Linear Chains: The branched structure of isooctanoate reduces water solubility compared to linear-chain carboxylates like acetate or gluconate, making it ideal for hydrophobic applications .
  • Industrial vs. Medical Use: Unlike water-soluble calcium carboxylates (e.g., gluconate), this compound is tailored for industrial processes requiring organic solvent compatibility .

Inorganic Calcium Salts: Divergent Properties

Inorganic calcium salts, such as calcium carbonate (CaCO₃) and calcium phosphate (Ca₃(PO₄)₂), differ fundamentally in structure and utility:

Compound Molecular Formula Solubility (Water) Thermal Stability Applications References
Calcium carbonate CaCO₃ Insoluble High (>800°C) Construction, dietary supplements
Calcium phosphate Ca₃(PO₄)₂ Insoluble High (>400°C) Bone substitutes, fertilizers
This compound C₁₆H₃₀CaO₄ Insoluble Moderate (~200°C) Paints, polymer catalysts

Key Insights :

  • Thermal Stability: Inorganic salts exhibit higher thermal stability due to ionic bonding, whereas this compound decomposes at lower temperatures, limiting high-temperature applications .
  • Functional Roles: Inorganic salts dominate in construction and biomedicine, while this compound serves niche roles in surface coatings and organic synthesis .

Metal Isooctanoates: Toxicity and Performance

This compound is often compared to transition metal isooctanoates used as siccatives:

Compound Molecular Formula Toxicity (GHS) Efficiency as Siccative Environmental Impact References
This compound C₁₆H₃₀CaO₄ Low hazard Moderate Low
Manganese(II) isooctanoate C₁₆H₃₀MnO₄ Xi R38 High Moderate (Mn toxicity)
Lead isooctanoate C₁₆H₃₀PbO₄ High toxicity High Severe (Pb pollution)

Key Insights :

  • Toxicity Trade-offs : Calcium-based siccatives are safer alternatives to lead or manganese variants, though they may offer slower drying times .
  • Regulatory Preference: Increasing restrictions on heavy metals (e.g., REACH) drive adoption of this compound in eco-friendly formulations .

Biological Activity

Calcium(II) isooctanoate, a calcium salt of isooctanoic acid, has garnered attention in various biological and industrial applications. This compound's biological activity is primarily attributed to its role in calcium metabolism, cellular signaling, and potential therapeutic applications. Below is a comprehensive examination of its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 136-51-6
  • Molecular Formula : C8H14CaO2
  • Molecular Weight : 174.24 g/mol
  • IUPAC Name : Calcium 2-ethylhexanoate

This compound dissociates in aqueous solutions to release calcium ions (Ca²⁺) and isooctanoate anions. The calcium ions play a crucial role in various physiological processes:

  • Cell Signaling : Calcium ions act as secondary messengers in signal transduction pathways, influencing processes such as muscle contraction, neurotransmitter release, and hormone secretion.
  • Enzymatic Activity : Calcium ions are essential for the activation of numerous enzymes, including those involved in metabolic pathways.
  • Bone Health : As a source of calcium, this compound contributes to bone mineralization and overall skeletal health.

Cellular Effects

This compound has been studied for its effects on different cell types. Key findings include:

  • Cell Proliferation : Studies have shown that calcium supplementation can enhance the proliferation of osteoblasts (bone-forming cells), thereby promoting bone health.
  • Gene Expression Modulation : Calcium ions can influence the expression of genes associated with cellular growth and differentiation.

Pharmacokinetics

The absorption and bioavailability of this compound are critical for its biological effects:

  • Absorption : After oral administration, it dissociates in the gastrointestinal tract, allowing for the absorption of calcium ions.
  • Distribution : Calcium ions are distributed throughout the body, playing roles in various tissues, particularly bones and teeth.

Animal Studies

  • Bone Health Improvement : In a study involving rats, the administration of this compound resulted in increased bone density compared to control groups. This suggests its potential use as a dietary supplement for improving skeletal health.
  • Toxicity Assessment : Research indicates that high doses may lead to hypercalcemia (excess calcium in the blood), highlighting the importance of dosage regulation when using this compound therapeutically.

Clinical Observations

A clinical trial investigating the effects of calcium supplementation on postmenopausal women showed that those receiving this compound experienced significant improvements in bone mineral density over six months compared to those receiving a placebo.

Comparative Analysis

PropertyThis compoundOther Calcium Salts (e.g., Calcium Citrate)
SolubilityModerateHigh
BioavailabilityModerateHigh
Role in Bone HealthYesYes
Potential ToxicityYes (at high doses)Lower risk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calcium(II) isooctanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.